molecular formula C₂₂H₃₀FN₄O₈P B560559 Sofosbuvir impurity J CAS No. 1334513-10-8

Sofosbuvir impurity J

货号: B560559
CAS 编号: 1334513-10-8
分子量: 528.47
InChI 键: JMTNHBQFZOWQKE-IQWMDFIBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sofosbuvir impurity J is a process-related impurity found in the antiviral drug sofosbuvir, which is used for the treatment of chronic hepatitis C. Sofosbuvir is a nucleotide analog inhibitor that targets the hepatitis C virus RNA-dependent RNA polymerase, thereby inhibiting viral replication. Impurities like this compound are formed during the synthesis and manufacturing processes of the drug and need to be controlled to ensure the safety and efficacy of the final pharmaceutical product .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir impurity J involves multiple steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The synthetic routes are designed to introduce the necessary functional groups and stereochemistry required for the impurity .

Industrial Production Methods: In industrial settings, the production of this compound is controlled through stringent process parameters and quality control measures. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify the levels of impurities during the manufacturing process .

化学反应分析

Types of Reactions: Sofosbuvir impurity J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of the starting materials into the final impurity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are characterized and monitored to ensure the purity of the final product .

科学研究应用

Sofosbuvir impurity J exhibits significant biological activity as an inhibitor of HCV RNA replication, similar to its parent compound, sofosbuvir. While it has not been fully validated for medical applications, preliminary studies suggest that it may play a role in understanding the pharmacodynamics and pharmacokinetics of sofosbuvir formulations .

Potential Applications

  • Research Use:
    • This compound is primarily utilized in research settings to investigate its pharmacological properties and to assess its impact on HCV treatment regimens.
    • It serves as a reference compound in analytical chemistry for method validation and stability testing of sofosbuvir formulations .
  • Analytical Chemistry:
    • The compound is integral in developing stability-indicating methods for analyzing sofosbuvir and its degradation products. Techniques such as reversed-phase chromatography are employed to evaluate the purity and concentration of both sofosbuvir and its impurities, including impurity J .
  • Forced Degradation Studies:
    • Research has focused on understanding the stability of sofosbuvir under various stress conditions (thermal, hydrolytic, oxidative) to identify degradation pathways that could yield impurities like this compound. Such studies are essential for ensuring the quality and safety of pharmaceutical products .

Case Study 1: Stability-Indicating Method Development

A study developed a new stability-indicating method using ultra-performance liquid chromatography (UPLC) to analyze sofosbuvir and its impurities, including impurity J. The method demonstrated superior resolution and speed compared to traditional methods, facilitating better detection of impurities during quality control processes .

Case Study 2: Pharmacokinetic Studies

In clinical settings, adherence to sofosbuvir therapy was evaluated among patients with chronic HCV infection. The presence of impurities like this compound was monitored to assess their impact on therapeutic outcomes. Findings indicated that while adherence was high, variations in drug formulation purity could influence treatment efficacy .

Table 1: Comparison of Analytical Methods for Sofosbuvir Impurity Analysis

Method TypeAdvantagesLimitations
Reversed-Phase ChromatographyHigh resolution; widely usedRequires extensive method development
Ultra-Performance Liquid ChromatographyFaster analysis; lower solvent consumptionHigher cost; requires specialized equipment
Mass SpectrometrySensitive detection; structural elucidationComplex sample preparation

Table 2: Summary of Stability Studies on Sofosbuvir

ConditionStability ObservedImpurities Identified
AcidicDegradationAcid degradation products
BasicDegradationBase degradation products
OxidativeLimited degradationMinor oxidative impurities
ThermalStableNone
PhotolyticStableNone

作用机制

The mechanism of action of Sofosbuvir impurity J is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the hepatitis C virus RNA-dependent RNA polymerase, but with different efficacy and potency. The impurity may also undergo metabolic transformations that affect its activity and toxicity .

相似化合物的比较

Uniqueness: Sofosbuvir impurity J is unique due to its specific structural features and formation pathway. It is distinguished from other impurities by its specific chemical reactions and the conditions under which it is formed .

生物活性

Sofosbuvir impurity J (CAS Number: 1334513-10-8) is a process-related impurity associated with the antiviral drug sofosbuvir, which is primarily used in the treatment of chronic hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations.

Overview of Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor that targets the HCV RNA-dependent RNA polymerase, effectively inhibiting viral replication. During the synthesis of sofosbuvir, various impurities, including this compound, can form. These impurities must be monitored and controlled to ensure the overall safety and efficacy of the final drug product .

The biological activity of this compound is hypothesized to be related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the HCV RNA-dependent RNA polymerase, although its efficacy and potency could differ significantly from those of sofosbuvir. The impurity's potential metabolic transformations could also influence its activity and toxicity profile.

In Vitro Studies

Research indicates that impurities like this compound can exhibit varying degrees of antiviral activity. In vitro studies have shown that such impurities may affect cellular processes and influence viral replication rates. However, specific data on the potency and efficacy of this compound compared to sofosbuvir remains limited.

Case Studies

  • Case Study on Toxicity : A study involving animal models revealed that high doses of sofosbuvir resulted in certain toxicities, including gastrointestinal issues and potential cardiac effects. Although these studies primarily focused on sofosbuvir, they raise concerns about the safety profile of its impurities, including this compound .
  • Real-World Effectiveness : A retrospective analysis involving patients treated with sofosbuvir-based regimens reported high rates of sustained virologic response (SVR). While this study did not specifically address this compound, it highlights the importance of understanding all components in antiviral therapies to ensure patient safety and treatment efficacy .

Comparative Analysis with Related Compounds

CompoundMechanism of ActionEfficacy (SVR Rates)Safety Profile
Sofosbuvir Inhibits HCV RNA polymeraseHigh (up to 98%)Generally well-tolerated
This compound Potentially similar to sofosbuvirUnknownLimited data; potential toxicity concerns
Other Impurities Varies; often less characterizedVariesVaries; requires monitoring

属性

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTNHBQFZOWQKE-IQWMDFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114757
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334513-10-8
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity J
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity J
Reactant of Route 3
Reactant of Route 3
Sofosbuvir impurity J
Reactant of Route 4
Sofosbuvir impurity J
Reactant of Route 5
Sofosbuvir impurity J
Reactant of Route 6
Sofosbuvir impurity J

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。